molecular formula C12H15ClN2O6S B5701838 N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine

N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine

Cat. No. B5701838
M. Wt: 350.78 g/mol
InChI Key: ZEQWEFNRJYJTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine, also known as NSC-741909, is a small molecule inhibitor that has shown potential in treating various types of cancer. It works by targeting a specific protein, known as MELK (Maternal Embryonic Leucine Zipper Kinase), which is overexpressed in many cancer cells.

Mechanism of Action

N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine works by targeting the MELK protein, which is overexpressed in many cancer cells. MELK plays a crucial role in cell division and is required for the survival of cancer cells. By inhibiting MELK, N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine has been shown to induce apoptosis (programmed cell death) in cancer cells, and inhibit cell proliferation. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine is that it has shown efficacy in preclinical models of cancer, making it a potential candidate for clinical trials. However, one of the limitations is that it is not yet clear how specific N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine is for MELK, and whether it may have off-target effects.

Future Directions

There are several future directions for research on N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine. One direction is to further investigate the mechanism of action of N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine, and to determine whether it has off-target effects. Another direction is to investigate the efficacy of N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, clinical trials are needed to determine the safety and efficacy of N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine in humans, and to determine whether it may be a viable treatment option for cancer patients.

Synthesis Methods

N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine can be synthesized using a multi-step process, which involves the reaction of several different chemical compounds. The synthesis starts with the reaction of 2-chloro-4-methylphenyl isocyanate with 2-aminoethanol to form 2-(2-amino-2-oxoethyl)-4-chloro-5-methylphenyl carbamate. This compound is then reacted with 4-methylbenzenesulfonic acid to form the final product, N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine.

Scientific Research Applications

N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells, including breast, prostate, and pancreatic cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

3-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O6S/c1-7-4-8(13)10(5-9(7)21-6-11(14)16)22(19,20)15-3-2-12(17)18/h4-5,15H,2-3,6H2,1H3,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQWEFNRJYJTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)NCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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